molecular formula C10H17ClN4S B7898571 4-(2-Methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride

4-(2-Methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride

Cat. No.: B7898571
M. Wt: 260.79 g/mol
InChI Key: QFMYXPXVOFXDHC-UHFFFAOYSA-N
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Description

4-(2-Methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride is a chemical compound that features a pyrimidine ring substituted with a methylsulfanyl group and a 2-methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride typically involves the following steps:

  • Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and an amidine.

  • Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylsulfanyl anion as the nucleophile.

  • Attachment of the 2-Methylpiperazine Moiety: The 2-methylpiperazine group can be introduced through a nucleophilic substitution reaction with 2-methylpiperazine.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the methylsulfanyl group to a sulfoxide or sulfone.

  • Reduction: Reduction reactions can be performed to reduce the pyrimidine ring or the piperazine moiety.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrimidine ring or the piperazine group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and ozone.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific nucleophile and substrate.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Reduced pyrimidines and piperazines.

  • Substitution Products: Various substituted pyrimidines and piperazines.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can serve as a probe in biological studies to understand the interaction of sulfur-containing compounds with biological macromolecules. Medicine: Industry: Utilized in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4-(2-Methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine): Used in the treatment of schizophrenia and related psychoses[_{{{CITATION{{{_2{2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b]1,5 ... - Europe PMC.

  • 2-(4-Methyl-piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile: Screened for its neuro-pharmacological potential in rodent models of depression.

Uniqueness: 4-(2-Methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride is unique due to its specific combination of the pyrimidine ring, methylsulfanyl group, and 2-methylpiperazine moiety, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-(2-methylpiperazin-1-yl)-2-methylsulfanylpyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4S.ClH/c1-8-7-11-5-6-14(8)9-3-4-12-10(13-9)15-2;/h3-4,8,11H,5-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMYXPXVOFXDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=NC(=NC=C2)SC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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